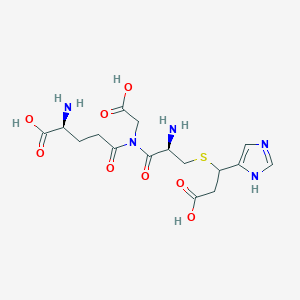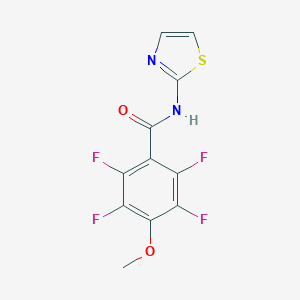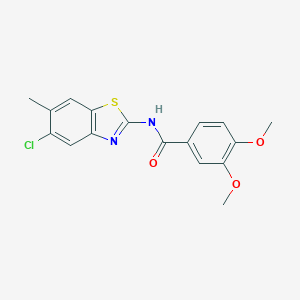![molecular formula C22H18ClN3O2 B236236 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is a chemical compound that has gained significant research attention due to its potential applications in the pharmaceutical industry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is not fully understood. However, studies have shown that this compound may exert its effects through various pathways such as the inhibition of protein kinases, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to regulate glucose metabolism and insulin secretion by modulating the activity of key enzymes and receptors. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation by activating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide in lab experiments include its potential applications in cancer, diabetes, and neurodegenerative disease research. This compound has shown promising results in inhibiting the growth of cancer cells, regulating glucose metabolism and insulin secretion, and protecting neurons from oxidative stress and inflammation. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as cardiovascular disease and inflammation. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Métodos De Síntesis
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be synthesized using various methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of palladium catalyst and base. The Sonogashira coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylacetylene in the presence of palladium catalyst and base.
Aplicaciones Científicas De Investigación
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has shown potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, this compound has shown potential in regulating glucose metabolism and insulin secretion. In neurodegenerative disease research, this compound has shown potential in protecting neurons from oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C22H18ClN3O2 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-3-14-7-9-19-18(11-14)26-22(28-19)15-8-6-13(2)17(12-15)25-21(27)16-5-4-10-24-20(16)23/h4-12H,3H2,1-2H3,(H,25,27) |
Clave InChI |
CZYIBDMQHYJGCG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canónico |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)







![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)